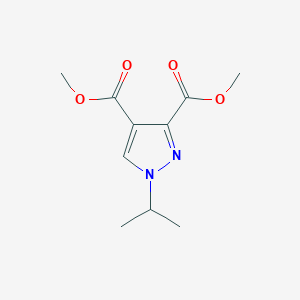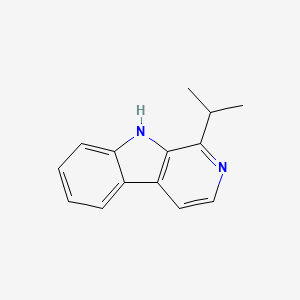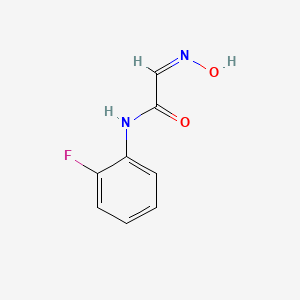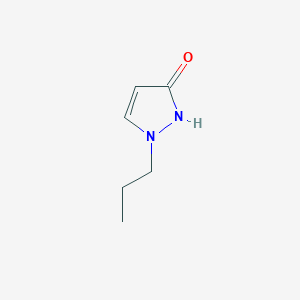![molecular formula C15H30N2Si B11714721 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine is a chemical compound that features a piperazine ring substituted with a pentynyl chain bearing a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(Triethylsilyl)pent-4-yn-1-ol, which is then converted to 5-(Triethylsilyl)pent-4-yn-1-amine.
Formation of the Piperazine Ring: The 5-(Triethylsilyl)pent-4-yn-1-amine is then reacted with piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the pentynyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine involves its interaction with specific molecular targets. The triethylsilyl group can influence the compound’s reactivity and binding properties, while the piperazine ring can interact with various biological receptors and enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Trimethylsilyl)-4-pentyn-1-ol: Similar structure but with a hydroxyl group instead of a piperazine ring.
5-(Triethylsilyl)pent-4-yn-1-amine: Precursor in the synthesis of the target compound.
1-(5-(Trimethylsilyl)pent-4-yn-1-yl)piperazine: Similar compound with a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine is unique due to the presence of both the triethylsilyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C15H30N2Si |
|---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
triethyl(5-piperazin-1-ylpent-1-ynyl)silane |
InChI |
InChI=1S/C15H30N2Si/c1-4-18(5-2,6-3)15-9-7-8-12-17-13-10-16-11-14-17/h16H,4-8,10-14H2,1-3H3 |
InChI Key |
SILIKGDFKRATAG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)










